4-amino-2-ethoxy-5-Thiazolecarbonitrile
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Overview
Description
4-Amino-2-ethoxy-5-Thiazolecarbonitrile is an organic compound with the molecular formula C6H7N3OS. It belongs to the class of thiazole derivatives, which are known for their diverse biological and chemical properties. This compound is characterized by the presence of an amino group, an ethoxy group, and a nitrile group attached to a thiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-2-ethoxy-5-Thiazolecarbonitrile typically involves the reaction of appropriate thiazole precursors with ethoxy and amino substituents. One common method includes the condensation of 2-amino-6-ethoxybenzothiazole with suitable nitrile sources under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like ethanol .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of thiazole intermediates, followed by functionalization with amino and ethoxy groups. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2-ethoxy-5-Thiazolecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The amino and ethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce primary amines .
Scientific Research Applications
4-Amino-2-ethoxy-5-Thiazolecarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Mechanism of Action
The mechanism of action of 4-amino-2-ethoxy-5-Thiazolecarbonitrile involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
2-Amino-6-ethoxybenzothiazole: Shares the thiazole core structure but differs in the position and type of substituents.
2-Amino-5-(4-acetylphenylazo)-thiazole: Another thiazole derivative with different functional groups.
Uniqueness: 4-Amino-2-ethoxy-5-Thiazolecarbonitrile is unique due to its specific combination of amino, ethoxy, and nitrile groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
29422-49-9 |
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Molecular Formula |
C6H7N3OS |
Molecular Weight |
169.21 g/mol |
IUPAC Name |
4-amino-2-ethoxy-1,3-thiazole-5-carbonitrile |
InChI |
InChI=1S/C6H7N3OS/c1-2-10-6-9-5(8)4(3-7)11-6/h2,8H2,1H3 |
InChI Key |
BHEDEJFCDWPODR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=C(S1)C#N)N |
Origin of Product |
United States |
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